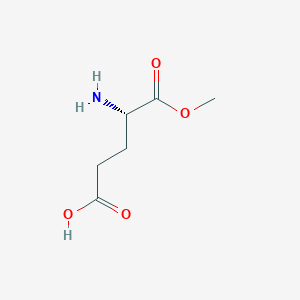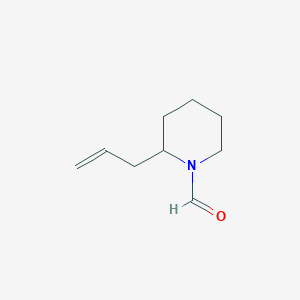
4-(Dichloromethyl)-5-hydroxy-2(5H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dichloromethyl)-5-hydroxy-2(5H)-furanone, commonly known as MX, is a synthetic organic compound that has been extensively studied for its potential applications in various scientific fields. MX is a member of the furanone family of compounds and is known for its unique chemical properties, which make it a valuable tool in many research applications.
Mecanismo De Acción
MX inhibits bacterial quorum sensing by interfering with the production of acyl-homoserine lactone (AHL) signals, which are used by bacteria to communicate with each other and coordinate their behavior. MX binds to the AHL receptor protein, preventing it from recognizing and responding to the AHL signal.
Efectos Bioquímicos Y Fisiológicos
MX has been shown to have a range of biochemical and physiological effects, including the inhibition of biofilm formation and the induction of bacterial cell death. It has also been shown to affect the expression of a wide range of genes involved in bacterial metabolism, stress response, and virulence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MX is its potent activity against bacterial quorum sensing, which makes it a valuable tool for studying microbial communities and developing new antimicrobial agents. However, MX can be toxic to some bacterial species at high concentrations, and its effects on non-target organisms are not well understood.
Direcciones Futuras
There are many potential future directions for research on MX and its applications. One area of interest is the development of new antimicrobial agents based on MX and other quorum sensing inhibitors. Another area of interest is the use of MX in studying the role of quorum sensing in complex microbial communities, such as those found in the human gut or in soil ecosystems. Finally, there is a need for further research on the potential toxicity of MX and its effects on non-target organisms, in order to better understand its environmental impact.
Métodos De Síntesis
MX can be synthesized using a variety of methods, including the reaction of chloroacetaldehyde with glyoxal in the presence of a strong acid catalyst. This method produces a mixture of MX and its isomer, 5-chloromethyl-4-hydroxy-2(5H)-furanone, which can be separated using chromatography techniques.
Aplicaciones Científicas De Investigación
MX has been widely used in scientific research, particularly in the field of environmental chemistry. It is a potent inhibitor of bacterial quorum sensing, which makes it a valuable tool for studying the role of quorum sensing in microbial communities. MX has also been used in studies of biofilm formation and antibiotic resistance, as well as in the development of new antimicrobial agents.
Propiedades
Número CAS |
125974-07-4 |
|---|---|
Nombre del producto |
4-(Dichloromethyl)-5-hydroxy-2(5H)-furanone |
Fórmula molecular |
C5H4Cl2O3 |
Peso molecular |
182.99 g/mol |
Nombre IUPAC |
3-(dichloromethyl)-2-hydroxy-2H-furan-5-one |
InChI |
InChI=1S/C5H4Cl2O3/c6-4(7)2-1-3(8)10-5(2)9/h1,4-5,9H |
Clave InChI |
CKSHQVJFMXYYHV-UHFFFAOYSA-N |
SMILES |
C1=C(C(OC1=O)O)C(Cl)Cl |
SMILES canónico |
C1=C(C(OC1=O)O)C(Cl)Cl |
Sinónimos |
4-(dichloromethyl)-5-hydroxy-5H-furan-2-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Methyl-3,4-dihydropyrido[2,3-B]pyrazine-1(2H)-carbaldehyde](/img/structure/B149699.png)
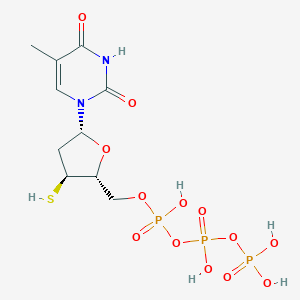
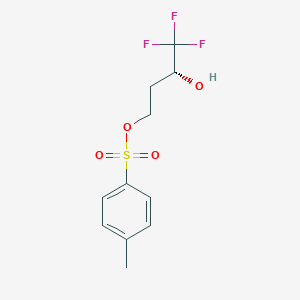
![Pentanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-5-fluoro-4-oxo-, methyl ester](/img/structure/B149714.png)
![[(2S)-2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyethyl] acetate](/img/structure/B149722.png)
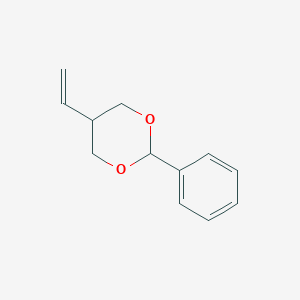
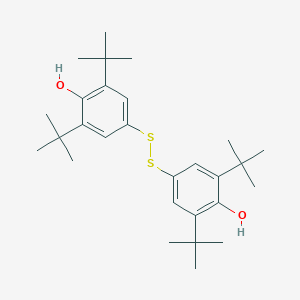
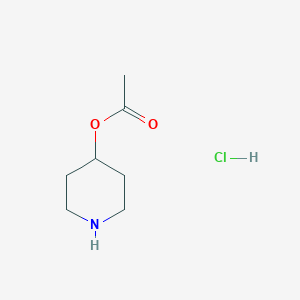
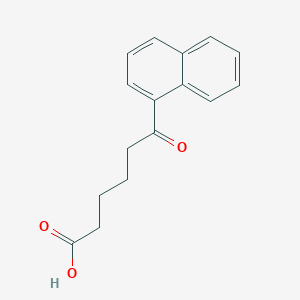
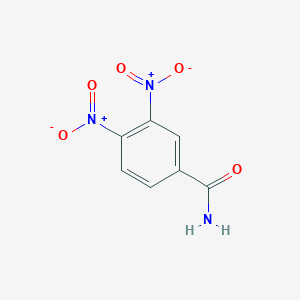
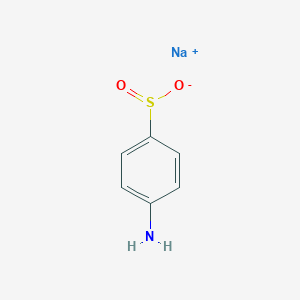
![N-[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B149738.png)
